molecular formula C17H16FNO4S4 B2907437 4-fluoro-2-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide CAS No. 896349-02-3

4-fluoro-2-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide

Cat. No.: B2907437
CAS No.: 896349-02-3
M. Wt: 445.56
InChI Key: DUGPCRNZJZEGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with fluorine and methyl groups at the 4- and 2-positions, respectively. The ethyl linker attached to the sulfonamide nitrogen is further substituted with two thiophene moieties, one of which is sulfonylated.

Properties

IUPAC Name

4-fluoro-2-methyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S4/c1-12-10-13(18)6-7-15(12)27(22,23)19-11-16(14-4-2-8-24-14)26(20,21)17-5-3-9-25-17/h2-10,16,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGPCRNZJZEGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the thienyl and sulfonyl intermediates, followed by their coupling with the fluorinated benzene derivative. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in appropriate solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Medicine: The compound may have potential as a pharmaceutical intermediate or as a lead compound in drug discovery, particularly for its sulfonamide moiety, which is known for its biological activity.

Industry: In industrial applications, the compound could be used in the development of specialty chemicals, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique features include dual thiophene substituents and a sulfonylated ethyl linker. Key comparisons with similar compounds are outlined below:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Findings Reference
4-Fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide C₁₆H₁₄FNO₅S₃ 415.5 Furan (instead of thiophene), sulfonamide Lower molecular weight due to furan’s smaller ring; furan’s electron-rich nature may alter binding affinity compared to thiophene .
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide C₂₅H₂₂N₄O₃S₂ 502.6 Thiazolidinone, phenylsulfonyl Thiazolidinone core enhances metabolic stability; phenylsulfonyl group contributes to enzyme inhibition .
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide C₂₇H₂₆N₄O₄S₂ 558.7 Azepane-sulfonyl, thiazole Azepane’s bulky substituent may improve solubility; thiazole enhances π-π stacking in protein binding .

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s sulfonamide group is expected to exhibit characteristic S=O stretching vibrations (~1350–1150 cm⁻¹), similar to other sulfonamides . The absence of C=O bands (as seen in triazole derivatives ) would distinguish it from carbonyl-containing analogues.
  • Solubility : Sulfonamides with heterocyclic substituents (e.g., thiazole or triazole) generally exhibit moderate solubility in polar solvents due to hydrogen bonding. Thiophene’s hydrophobic nature may reduce aqueous solubility compared to furan-containing analogues .

Biological Activity

4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a complex organic compound notable for its unique structural features, including a fluorine atom, multiple thiophene rings, and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anti-inflammatory applications.

  • Molecular Formula : C17H16FNO4S4
  • Molecular Weight : 445.56 g/mol
  • CAS Number : 896349-02-3

The biological activity of this compound is primarily attributed to the sulfonamide moiety, which is known to inhibit dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. This inhibition can result in bacteriostatic effects, making compounds with this structure valuable in treating bacterial infections. Additionally, emerging research suggests that derivatives of this compound may inhibit the NLRP3 inflammasome, indicating potential therapeutic applications in inflammatory diseases and neurodegenerative disorders.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundContains fluorine, thiophene rings, and sulfonamide groupAntibacterial, anti-inflammatory
2,5-Dimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamideSimilar thiophene and sulfonamide groupsAntibacterial
Thiophene-2-sulfonyl chlorideIntermediate in synthesisReactive intermediate
Benzene-1-sulfonamideRelated sulfonamide structureAntimicrobial activity

Case Studies and Research Findings

  • Antibacterial Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin.
    • Example : A related compound showed MIC values of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus faecalis, indicating potent antibacterial activity .
  • Anti-inflammatory Potential : Recent studies have indicated that this compound may also act as an inhibitor of the NLRP3 inflammasome. This mechanism is crucial for the development of therapies targeting inflammatory conditions such as arthritis and neurodegenerative diseases.
    • Research Insight : Inhibition of the NLRP3 inflammasome has been linked to reduced production of pro-inflammatory cytokines, suggesting potential for therapeutic applications .
  • Biofilm Inhibition : The compound has demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal biofilm inhibitory concentrations (MBICs) significantly lower than those of standard treatments.
    • Data Point : MBIC values for related compounds ranged from 62.216 to 124.432 μg/mL against MRSA, showcasing their effectiveness in preventing biofilm formation .

Q & A

Q. Challenges :

  • Sulfonamide bond formation : Competing side reactions (e.g., over-sulfonation) during coupling of the thiophene-ethylamine intermediate with the fluorobenzene sulfonyl chloride .
  • Steric hindrance : Bulky thiophene-2-sulfonyl group may reduce nucleophilic attack efficiency at the ethylamine center .

Q. Optimization Strategies :

  • Use low-temperature (-10°C) stepwise addition of sulfonyl chloride to minimize side reactions .
  • Employ DMAP (4-dimethylaminopyridine) as a catalyst to enhance coupling efficiency in anhydrous DCM .
  • Monitor reaction progress via HPLC-MS to isolate intermediates and adjust stoichiometry .

Basic: Which analytical techniques are most reliable for structural characterization and purity assessment?

Q. Essential Techniques :

  • NMR (¹H/¹³C) : Assign peaks for thiophene protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ 8.1–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., ethyl linker conformation) .

Q. Purity Validation :

  • HPLC-DAD (>98% purity, C18 column, acetonitrile/water gradient) .
  • Elemental analysis : Match calculated vs. observed C, H, N, S values within ±0.3% .

Advanced: How can researchers resolve contradictions in biological activity data across enzyme inhibition assays?

Case Example : Discrepancies in IC₅₀ values for carbonic anhydrase IX inhibition may arise from:

  • Buffer pH variations : Sulfonamide protonation states affect binding; standardize assays at pH 7.4 .
  • Enzyme source differences : Recombinant vs. native isoforms may have divergent active-site conformations .

Q. Resolution Workflow :

Replicate assays with identical enzyme batches and buffer conditions .

Perform docking simulations (e.g., AutoDock Vina) to identify binding pose inconsistencies .

Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Advanced: What computational strategies predict the compound’s mechanism of action and off-target interactions?

Q. Approaches :

  • Molecular dynamics (MD) simulations : Model sulfonamide interactions with catalytic zinc ions in metalloenzymes over 100-ns trajectories .
  • Pharmacophore mapping : Align thiophene and fluorobenzene moieties with known kinase inhibitors (e.g., VEGFR-2) .
  • Machine learning (e.g., Random Forest) : Train models on ChEMBL data to predict ADMET properties and off-target risks .

Validation : Cross-check predictions with surface plasmon resonance (SPR) binding assays .

Advanced: How can structural modifications improve aqueous solubility without compromising target binding?

Q. Strategies :

  • Introduce polar groups : Replace the 4-fluoro substituent with a pyridyl moiety to enhance solubility while retaining aromatic stacking .
  • PEGylate the ethyl linker : Attach short PEG chains (e.g., -OCH₂CH₂OH) to increase hydrophilicity .
  • Prodrug design : Mask the sulfonamide as a phosphate ester for pH-dependent release in target tissues .

Evaluation : Measure logP shifts via shake-flask method and confirm retention of IC₅₀ in enzymatic assays .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Q. Key Risks :

  • Sulfonamide sensitivity : Use PPE (gloves, goggles) to avoid allergic reactions .
  • Thiophene derivatives : Potential irritants; handle in a fume hood .

Waste Disposal : Neutralize with 1M NaOH before incineration to degrade sulfonamide residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.